![molecular formula C18H23F3N2OS B2745174 [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 2320179-17-5](/img/structure/B2745174.png)
[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone, commonly known as TFMK, is a chemical compound that is widely used in scientific research. TFMK is a potent inhibitor of proteases, which are enzymes that break down proteins. Proteases are involved in many physiological processes, including blood clotting, digestion, and immune response. TFMK is used to study the role of proteases in these processes and to develop new drugs that target proteases.
Mecanismo De Acción
TFMK works by irreversibly inhibiting proteases. Specifically, TFMK reacts with the active site of the protease, forming a covalent bond with the enzyme. This prevents the protease from functioning properly and leads to the accumulation of substrates that would normally be broken down by the enzyme.
Biochemical and Physiological Effects:
TFMK has a number of biochemical and physiological effects due to its ability to inhibit proteases. For example, TFMK can prevent blood clotting by inhibiting proteases involved in the clotting process. TFMK can also reduce inflammation by inhibiting proteases involved in the inflammatory response. In addition, TFMK can inhibit the growth and spread of cancer cells by targeting proteases involved in tumor progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFMK in lab experiments is its high potency and specificity for proteases. This allows researchers to study the role of specific proteases in various physiological processes. However, TFMK can also have off-target effects and may inhibit other enzymes in addition to proteases. In addition, TFMK is toxic at high concentrations and can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many future directions for research involving TFMK. One area of interest is the development of new drugs that target specific proteases involved in various diseases. For example, TFMK could be used as a starting point for the development of new anti-cancer drugs that target specific proteases involved in tumor progression. Another area of interest is the study of proteases in the gut microbiome and their role in digestion and metabolism. TFMK could be used to study the role of specific proteases in these processes. Finally, TFMK could be used in the development of new diagnostic tools for diseases involving proteases, such as blood clotting disorders or inflammatory diseases.
Métodos De Síntesis
TFMK can be synthesized through a multistep process involving several chemical reactions. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to form 4-(trifluoromethyl)phenylthiosemicarbazide. This compound is then reacted with 1,4-dibromobutane to form the corresponding 1,4-diazepane derivative. Finally, the thiosemicarbazide group is removed by treatment with base to yield TFMK.
Aplicaciones Científicas De Investigación
TFMK is widely used in scientific research to study the role of proteases in various physiological processes. For example, TFMK has been used to investigate the role of proteases in blood clotting and to develop new drugs that target proteases involved in clotting. TFMK has also been used to study the role of proteases in inflammation and to develop new anti-inflammatory drugs. In addition, TFMK has been used to study the role of proteases in cancer and to develop new cancer therapies.
Propiedades
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-9-1-8-22(10-11-23)16-6-12-25-13-7-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNCHHNFTXOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2745091.png)
![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)
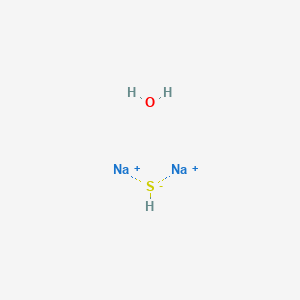
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2745098.png)
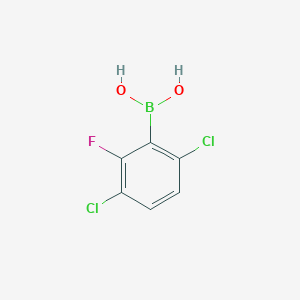
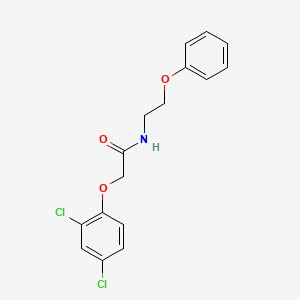
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
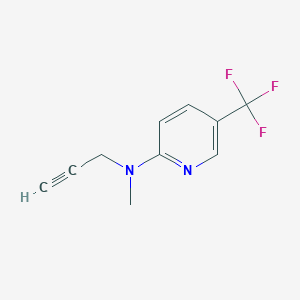
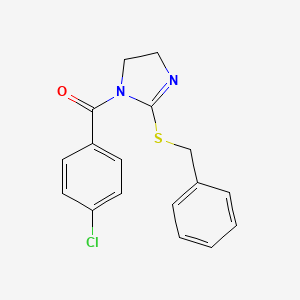
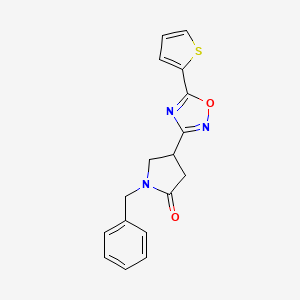
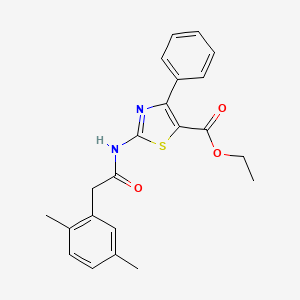
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)